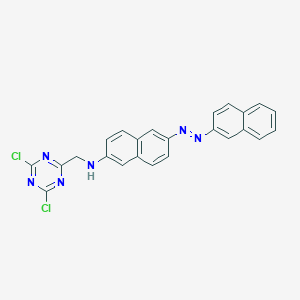
reactive red 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
reactive red 5 is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a triazine ring with a naphthalene-based azo dye.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of reactive red 5 typically involves the following steps:
Formation of the Triazine Intermediate: The triazine ring is formed by reacting cyanuric chloride with appropriate amines under controlled conditions.
Azo Coupling Reaction: The naphthalene-based azo dye is synthesized through a diazotization reaction followed by coupling with a naphthalene derivative.
Final Coupling: The triazine intermediate is then coupled with the azo dye under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic conditions.
Major Products
Oxidation: Various oxidized derivatives of the azo group.
Reduction: Corresponding amines.
Substitution: Substituted triazine derivatives.
Aplicaciones Científicas De Investigación
reactive red 5 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various enzymes and proteins. The triazine ring can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite) .
- 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole .
Uniqueness
reactive red 5 is unique due to its combination of a triazine ring and a naphthalene-based azo dye. This structure imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields .
Propiedades
Número CAS |
12226-04-9 |
|---|---|
Fórmula molecular |
C24H16Cl2N6 |
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C24H16Cl2N6/c25-23-28-22(29-24(26)30-23)14-27-19-8-6-18-13-21(10-7-17(18)11-19)32-31-20-9-5-15-3-1-2-4-16(15)12-20/h1-13,27H,14H2 |
Clave InChI |
KJPUOJVUFLEJRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=CC4=C(C=C3)C=C(C=C4)NCC5=NC(=NC(=N5)Cl)Cl |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N=NC3=CC4=C(C=C3)C=C(C=C4)NCC5=NC(=NC(=N5)Cl)Cl |
Key on ui other cas no. |
12226-04-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















